molecular formula C17H22F3NO3 B1532184 1-Boc-4-[3-(Trifluormethyl)phenyl]-4-hydroxypiperidin CAS No. 634464-86-1

1-Boc-4-[3-(Trifluormethyl)phenyl]-4-hydroxypiperidin

Katalognummer: B1532184
CAS-Nummer: 634464-86-1
Molekulargewicht: 345.36 g/mol
InChI-Schlüssel: KYGBBWCXYDCSGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a trifluoromethylphenyl group and a hydroxyl group. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the nitrogen atom in the piperidine ring, enhancing the compound’s stability during synthetic processes. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine has the following chemical characteristics:

  • Molecular Formula : C17H22F3NO3
  • Molar Mass : 345.36 g/mol
  • CAS Number : 634464-86-1

The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Central Nervous System Disorders

The compound has been investigated for its potential in treating central nervous system (CNS) disorders. Specifically, it has shown promise in:

  • Alzheimer's Disease : Compounds similar to 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine have been studied for their ability to inhibit enzymes associated with neurodegeneration, potentially offering therapeutic benefits in Alzheimer's disease management .
  • Cognitive Impairment : Research indicates that such compounds may help mitigate cognitive decline by modulating neurotransmitter systems .

Metabolic Syndrome

1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine has been linked to the treatment of metabolic syndrome, which includes conditions like obesity and type 2 diabetes. The compound’s mechanism involves:

  • Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 : This enzyme plays a role in cortisol metabolism, and its inhibition can improve insulin sensitivity and reduce fat accumulation .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of compounds related to 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine is crucial for optimizing their pharmacological properties. Key findings from recent studies include:

CompoundModificationBiological ActivityReference
Compound ATrifluoromethyl substitutionEnhanced CNS activity
Compound BHydroxyl group additionIncreased metabolic modulation
Compound CPiperidine ring alterationImproved binding affinity for target enzymes

These modifications demonstrate how slight changes in chemical structure can lead to significant variations in biological activity.

Case Study 1: Inhibitory Effects on CNS Targets

A study investigated the effects of a series of piperidine derivatives, including 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine, on various CNS targets. The findings suggested that these compounds could selectively inhibit neurotransmitter reuptake mechanisms, thereby enhancing synaptic transmission and potentially improving cognitive function .

Case Study 2: Metabolic Impact

Another research project focused on the metabolic effects of this compound in animal models of diabetes. Results indicated a significant reduction in blood glucose levels and improved lipid profiles, suggesting its potential as a therapeutic agent for managing metabolic disorders .

Wirkmechanismus

Mode of Action

It’s known that this compound is derived from a c-h activation methodology developed by jin-quan yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine . This suggests that the compound may interact with its targets through a palladium-mediated carbon-carbon bond formation process.

Vorbereitungsmethoden

The synthesis of 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.

Analyse Chemischer Reaktionen

1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for hydroxylation, and bases for protection group introduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Biologische Aktivität

1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine is a chemical compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, a trifluoromethyl phenyl group, and a hydroxyl group. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and modulating biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The hydroxyl group can participate in hydrogen bonding, potentially inhibiting enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
  • Molecular Docking Studies : Computational studies have shown that the compound can fit into active sites of enzymes, suggesting potential inhibitory effects on targets such as protein tyrosine phosphatases (PTP) and alpha-amylase .

Biological Activity and Therapeutic Potential

Research indicates that 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine exhibits several promising biological activities:

Antidiabetic Activity

Recent studies have highlighted its potential as a multitarget antidiabetic agent. For example, one study reported the synthesis of a stereopure derivative that demonstrated significant inhibition against key antidiabetic targets:

  • α-glucosidase : IC50 = 6.28 μM
  • α-amylase : IC50 = 4.58 μM
  • PTP1B : IC50 = 0.91 μM
  • DPPH (antioxidant assay) : IC50 = 2.36 μM .

These results suggest that the compound could be effective in managing blood glucose levels by inhibiting enzymes involved in carbohydrate metabolism.

Antioxidant Properties

The antioxidant activity of 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine has been evaluated using the DPPH assay. The observed IC50 values indicate that the compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine:

  • In Vitro Studies : In vitro assays have demonstrated significant enzyme inhibition, supporting the hypothesis that this compound can modulate metabolic pathways associated with diabetes.
  • Molecular Docking Analysis : Docking studies revealed favorable interactions between the compound and target enzymes, indicating a strong potential for drug development .
  • Toxicity Studies : Preliminary toxicity assessments in animal models showed no adverse effects at therapeutic doses, suggesting a favorable safety profile for further investigation .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine, it is useful to compare it with similar piperidine derivatives:

Compound NameStructureKey ActivityIC50 (μM)
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidineStructureAntidiabetic0.91 (PTP1B)
Tert-butyl 4-(3-chlorophenyl)-4-hydroxypiperidineStructureAntioxidant2.36 (DPPH)

This table highlights the distinct activities and potency of various compounds within the same class.

Eigenschaften

IUPAC Name

tert-butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO3/c1-15(2,3)24-14(22)21-9-7-16(23,8-10-21)12-5-4-6-13(11-12)17(18,19)20/h4-6,11,23H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGBBWCXYDCSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678148
Record name tert-Butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634464-86-1
Record name tert-Butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine
Reactant of Route 3
Reactant of Route 3
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine
Reactant of Route 4
Reactant of Route 4
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine
Reactant of Route 5
Reactant of Route 5
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine
Reactant of Route 6
Reactant of Route 6
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.